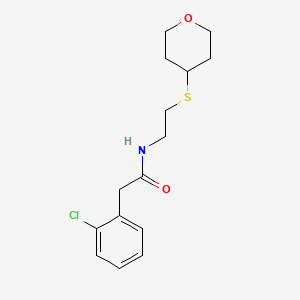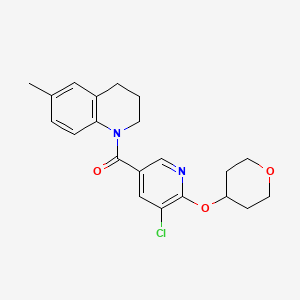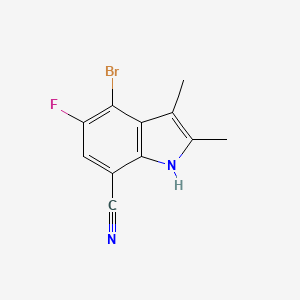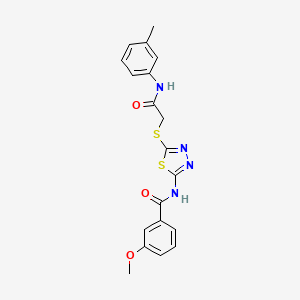
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol, also known as GSK1016790A, is a selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in many physiological processes, including osmosensation, mechanosensation, and thermosensation. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, such as pain, inflammation, and osteoarthritis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Research on compounds structurally related to "1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol" indicates their application in synthesizing new chemical entities with pronounced biological activities. For instance, Papoyan et al. (2011) synthesized new compounds exhibiting significant anticonvulsive and some peripheral n-cholinolytic activities, highlighting the therapeutic potential of such molecules in neurological disorders (Papoyan et al., 2011).
Material Science and Catalysis
Compounds with morpholine and carbazole structures have been investigated for their role in material science and as catalysts in chemical reactions. Aydemir et al. (2014) described the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, showcasing their efficiency as catalysts in the transfer hydrogenation of various ketones, with excellent conversions up to 99% (Aydemir et al., 2014).
Antimicrobial and Antiurease Activities
Morpholine derivatives, including those related to the compound , have shown promising antimicrobial and antiurease activities. Bektaş et al. (2012) reported on the synthesis of morpholine derivatives containing an azole nucleus, which displayed significant activity against Mycobacterium smegmatis and potential in antifungal applications (Bektaş et al., 2012).
Photophysical Characterization
The structural and photophysical properties of morpholinochlorins, derived from compounds similar to "1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol," have been explored, suggesting their utility in the development of novel photophysical materials. McCarthy et al. (2003) conducted an in-depth analysis, indicating the potential of these compounds in various applications due to their unique UV-vis absorption properties (McCarthy et al., 2003).
Eigenschaften
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-17-6-3-5-16-15-4-1-2-7-18(15)22(19(16)17)13-14(23)12-21-8-10-24-11-9-21/h3,5-6,14,23H,1-2,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZQZAFHKXJZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CN4CCOCC4)O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide](/img/structure/B2989097.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2989099.png)

![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989103.png)
![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2989104.png)


![ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B2989109.png)
![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)

![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide](/img/structure/B2989119.png)